molecular formula C11H12BrFSi B3003851 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane CAS No. 1035265-80-5

2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane

Cat. No.: B3003851
CAS No.: 1035265-80-5
M. Wt: 271.204
InChI Key: CMEKPBMMSYAKBC-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane is an organosilicon compound characterized by the presence of a bromo and fluoro-substituted phenyl ring attached to an ethynyl group, which is further bonded to a trimethylsilane moiety. This compound is of significant interest in organic synthesis and material science due to its unique structural features and reactivity .

Preparation Methods

The synthesis of 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane typically involves the palladium-catalyzed coupling reaction between 3-bromo-4-fluorophenylacetylene and trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine, and a palladium catalyst like Pd(PPh3)4. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The ethynyl group acts as a reactive site for coupling reactions, while the bromo and fluoro substituents influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar compounds to 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane include:

These comparisons highlight the unique properties of this compound, particularly its electronic characteristics and reactivity patterns.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFSi/c1-14(2,3)7-6-9-4-5-11(13)10(12)8-9/h4-5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEKPBMMSYAKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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